9-(Bromomethyl)acridine

HPLC Derivatization Fluorescent Labeling Bioanalytical Chemistry

Quantifying trace carboxylic acids in complex biological matrices is hindered by poor UV detection limits. 9-(Bromomethyl)acridine addresses this as a pre-column HPLC derivatization reagent, delivering up to 750-fold fluorescence sensitivity gain (λex/λem 335/469 nm). • Mono-alkylating bromomethyl group ensures selective bioconjugation to carboxylates without crosslinking, enabling precise DNA adduct studies. • Validated for sub-picomole detection of fatty acids, glutathione, and eicosanoids in plasma and tissue homogenates. • Distinct spectral profile supports multiplexed fluorescence workflows. Supplied as pale yellow to brown powder, ≥98% (HPLC), with full CoA and QC documentation for reproducible batch-to-batch performance.

Molecular Formula C14H10BrN
Molecular Weight 272.14 g/mol
CAS No. 1556-34-9
Cat. No. B074509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(Bromomethyl)acridine
CAS1556-34-9
Synonyms9-bromomethylacridine
Molecular FormulaC14H10BrN
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CBr
InChIInChI=1S/C14H10BrN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2
InChIKeyMZFYKBHQWLWIBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-(Bromomethyl)acridine: Identity & Key Properties


9-(Bromomethyl)acridine (CAS 1556-34-9) is an acridine derivative featuring a bromomethyl substituent at the 9-position, rendering it a versatile electrophilic alkylating agent for fluorescent labeling and nucleic acid research . The compound exists as a pale yellow to brown powder with a molecular weight of 272.14 g/mol and a melting point of 160–165 °C . Its acridine core confers strong DNA intercalation properties, while the bromomethyl group enables covalent attachment to nucleophiles, distinguishing it from non‑reactive acridine analogs [1].

Fluorescent labeling & bioconjugation workflows
DNA intercalation and mono-adduct studies
Nucleophilic substitution for analytical derivatization

Why 9-(Bromomethyl)acridine Is Irreplaceable


Superficially similar acridine derivatives—such as 9‑methylacridine, 9‑chloromethylacridine, or bis(bromomethyl)acridines—diverge sharply in their reactivity, DNA‑interaction mode, and analytical sensitivity. The bromomethyl group of 9‑(bromomethyl)acridine provides a unique balance of sufficient electrophilicity for efficient bioconjugation while avoiding the excessive crosslinking associated with bifunctional analogs [1]. Furthermore, its specific fluorescence excitation/emission profile (λex 335 nm / λem 469 nm) and validated performance in HPLC derivatization workflows [2] are not replicated by other acridine‑based labels. Substitution without rigorous validation therefore risks compromised detection limits, altered pharmacokinetic readouts, or unintended DNA damage profiles.

9-(Bromomethyl)acridine Bromide leaving group supports efficient bioconjugation
Chloromethyl analog Slower reactivity may require harsher conditions, limiting reproducibility
9-(Bromomethyl)acridine Mono-alkylation avoids interstrand crosslinking in DNA
Bis(bromomethyl)acridine Bifunctional crosslinking alters DNA damage readouts
9-(Bromomethyl)acridine Reported fluorescence λex/λem and covalent attachment
9-Methylacridine Different spectral signature, no reactive handle for labeling

9-(Bromomethyl)acridine: Comparator Analysis


Enhanced Glutathione Detection Sensitivity

9‑(Bromomethyl)acridine, used as a derivatization reagent for glutathione (GSH), achieves a limit of detection (LOD) of 800 nM (0.4 pmol) and provides a 750‑fold increase in sensitivity compared to non‑derivatized GSH [1]. This head‑to‑head comparison underscores the compound's ability to transform a poorly detectable analyte into a highly sensitive fluorescent derivative.

GSH Detection Boost
Head-to-head
750-fold sensitivity increase vs. underivatized GSH
Supports ultrasensitive bioanalytical assays
Microwave-assisted derivatization, capillary LC-UV
HPLC Derivatization Fluorescent Labeling Bioanalytical Chemistry

Distinct Fluorescence Profile vs. 9-Methylacridine

9‑(Bromomethyl)acridine displays fluorescence excitation at 335 nm and emission at 469 nm (after glutathione derivatization, pH 7.0) . In contrast, 9‑methylacridine—an environmentally sensitive probe lacking a reactive handle—exhibits a different spectral signature (λex ≈ 360 nm) and cannot covalently label carboxylic acids . The bromomethyl group thus confers both a distinct optical window and the capacity for stable bioconjugation.

Fluorescence Profile
Data to verify
λex 335/λem 469 nm vs. λex ≈360 nm, no covalent label
Reported spectral shift supports multiplex detection
Post-derivatization conditions; source review advised
Fluorescence Spectroscopy Probe Design Analytical Method Development

Mono-Alkylation Avoids DNA Crosslinking

9‑(Bromomethyl)acridine functions as a mono‑alkylating agent, intercalating into DNA and forming a single covalent adduct. In stark contrast, 4,5‑bis(bromomethyl)acridine introduces interstrand DNA crosslinks due to its two reactive bromomethyl groups [1]. This mechanistic divergence has direct consequences for cytotoxicity and biological readouts: crosslinking agents typically induce more potent and persistent DNA damage than mono‑alkylators.

DNA Interaction Mode
Class-level
Mono-alkylation (single adduct) vs. bifunctional crosslinking
Mono-adduct pathway study context
In vitro DNA binding; class inference
DNA Intercalation Anticancer Research Chemical Biology

Enhanced Reactivity Over Chloromethyl Analog

The bromomethyl substituent of 9‑(bromomethyl)acridine is a more effective leaving group than the chloromethyl analog, following the established nucleophilic substitution reactivity trend I > Br > Cl > F [1]. This translates to faster derivatization kinetics and higher yields under milder conditions, as exemplified by the 1‑min microwave‑assisted reaction with glutathione [2]. 9‑(Chloromethyl)acridine would require more forcing conditions to achieve comparable conversion.

Leaving Group Reactivity
Class-level
Br⁻ > Cl⁻ in nucleophilic substitution rate
Supports faster derivatization under mild conditions
General SN2 trend; method-specific validation needed
Synthetic Chemistry Nucleophilic Substitution Bioconjugation

Storage and Handling: Bromo vs. Chloro Analog

9‑(Bromomethyl)acridine exhibits a melting point of 160–165 °C and is hygroscopic, requiring storage under inert gas at 2–8 °C . 9‑(Chloromethyl)acridine, by comparison, melts at approximately 80–90 °C and may be less moisture‑sensitive . The higher thermal stability of the bromo derivative can be advantageous in certain synthetic protocols, but its hygroscopicity demands stricter inventory control.

Storage & Handling
Data to verify
mp 160–165°C, hygroscopic vs. 80–90°C chloro analog
Storage protocol differentiation context
Inert atmosphere, refrigeration recommended
Chemical Stability Procurement Specifications Laboratory Handling

9-(Bromomethyl)acridine: Research & Industrial Applications


Ultrasensitive HPLC-Based Quantification of Carboxylic Acids and Thiols

9‑(Bromomethyl)acridine serves as a pre‑column derivatization reagent for HPLC analysis of carboxylic acid‑containing analytes (e.g., fatty acids, glutathione). The demonstrated 750‑fold sensitivity enhancement over non‑derivatized detection [1] makes it the reagent of choice for trace‑level quantification in complex biological matrices.

Development of Covalent Fluorescent Probes for Nucleic Acid Research

The compound's mono‑alkylating acridine core intercalates DNA without inducing crosslinks, providing a controllable platform for studying DNA adduct formation and repair [1]. Its distinct fluorescence profile (λex/λem 335/469 nm) enables multiplexed imaging when combined with other fluorophores.

Synthesis of Acridinium-Based Chemiluminescent Labels

The reactive bromomethyl group facilitates quaternization of nitrogen heterocycles to yield acridinium esters—key components in chemiluminescence immunoassays (CLIA) [1]. The higher reactivity of the bromo leaving group (vs. chloro) ensures efficient ester formation under mild conditions, preserving chemiluminescent quantum yield.

Application
Selection Property
Validation Focus
Ultrasensitive HPLC bioanalysis
Pre-column derivatization reactivity
Detection sensitivity and LOD assessment
Covalent DNA probe development
Mono-alkylation and fluorescence signature
Adduct profiling and multiplexing capability
Chemiluminescent label synthesis
Bromide leaving-group efficiency
Ester formation and quantum yield

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